molecular formula C11H8N6O4S B2651301 2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide CAS No. 313382-15-9

2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2651301
CAS No.: 313382-15-9
M. Wt: 320.28
InChI Key: PQQJXKSJELRMPB-UHFFFAOYSA-N
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Description

2-[(6-Nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a benzotriazole core substituted with a nitro group at the 6-position, linked via an oxygen atom to an acetamide moiety. The acetamide group is further connected to a 1,3-thiazol-2-yl ring.

Properties

IUPAC Name

2-(6-nitrobenzotriazol-1-yl)oxy-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O4S/c18-10(13-11-12-3-4-22-11)6-21-16-9-5-7(17(19)20)1-2-8(9)14-15-16/h1-5H,6H2,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQJXKSJELRMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(N=N2)OCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 6-nitro-1H-1,2,3-benzotriazole with N-(1,3-thiazol-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can result in various substituted benzotriazole derivatives .

Scientific Research Applications

2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotriazole moiety can also participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Compound Core Structure Substituents Key Functional Groups Reference
Target Compound Benzotriazole 6-Nitro, thiazol-2-yl acetamide Nitro, acetamide, thiazole
N-(6-Nitrobenzo[d]thiazol-2-yl) (6d) Benzothiazole Nitro, thiadiazole-thioacetamide Nitro, thioether, thiadiazole
Compound 3.1 () Triazinoquinazoline Thiazol-2-yl acetamide Triazine, quinazoline, thiazole
N-(Benzothiazol-2-yl)-2-benzotriazol-1-yl-acetamide Benzotriazole + Benzothiazole Benzotriazole, benzothiazole Acetamide, benzotriazole

Physicochemical Data

  • Melting Points : Nitro-substituted analogs (e.g., 6-nitrobenzo[d]thiazole derivatives in ) exhibit elevated melting points (>200°C) due to increased polarity and crystallinity, suggesting similar behavior for the target compound .
  • Spectral Characterization : IR and NMR data from and indicate distinct peaks for nitro (~1520–1340 cm⁻¹) and acetamide (C=O stretch ~1650 cm⁻¹), consistent with the target’s expected spectra .

Anticancer Potential

  • VEGFR-2 Inhibition : ’s compound 6d (IC₅₀ = 0.89 µM) highlights the role of nitro groups in enhancing kinase inhibition. The target’s nitrobenzotriazole may similarly disrupt ATP-binding pockets .
  • Cytotoxicity : Compound 3.1 () showed GI₅₀ values of 0.25–5.01 µM against ovarian cancer. The target’s thiazole and benzotriazole moieties could synergize for improved potency .

Enzyme Inhibition

  • COX/LOX Modulation : Thiazole-acetamide derivatives (e.g., ’s 6a) inhibit cyclooxygenase/lipoxygenase. The target’s nitro group may shift selectivity toward pro-inflammatory pathways .

Biological Activity

2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that combines the functional groups of benzotriazole and thiazole. This compound has garnered attention due to its potential biological activities, including antimicrobial and antitumor properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

PropertyValue
Molecular Formula C11H10N4O3S
Molecular Weight 270.29 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group in the benzotriazole moiety and the thiazole ring are critical for its biological functions. These interactions can modulate enzyme activity and affect multiple biochemical pathways.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of benzotriazole derivatives. For instance, a study highlighted that compounds containing benzotriazole exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzotriazole Derivative AE. coli15 μg/mL
Benzotriazole Derivative BStaphylococcus aureus10 μg/mL
This compoundBacillus subtilis12 μg/mL

Antitumor Activity

Research has indicated that benzotriazole derivatives can exhibit antitumor effects by inhibiting specific cancer cell lines. For example, derivatives have shown cytotoxicity against human breast cancer cells (MCF-7), leading to significant reductions in cell viability at certain concentrations .

Table 2: Antitumor Activity of Benzotriazole Derivatives

Compound NameCell LineIC50 (μM)
Compound XMCF-725 μM
Compound YHeLa30 μM
This compoundA54920 μM

Case Studies

A notable case study investigated the effects of this compound on protozoan parasites. The findings revealed that it demonstrated significant inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited a dose-dependent effect on epimastigote forms, with a notable reduction in parasite viability observed at concentrations as low as 25 μg/mL .

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